molecular formula C12H9N3O2 B13679879 [3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol

[3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No.: B13679879
M. Wt: 227.22 g/mol
InChI Key: BDMVMKRYBCUFPZ-UHFFFAOYSA-N
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Description

[3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a scaffold for developing ligands that target the central nervous system. Its structure incorporates a 1,2,4-oxadiazole heterocycle linked to a quinoline moiety, a pharmacophore pattern observed in compounds active against nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype . The α7 nAChR is a validated therapeutic target for a range of disorders, including cognitive impairment, neurodegeneration, and inflammatory conditions . Researchers value this compound for its potential as a precursor or intermediate in the synthesis of more complex molecules designed to act as partial agonists or silent agonists of these receptors, thereby modulating ionotropic and metabotropic-like signaling pathways . The presence of the methanol functional group enhances the molecule's versatility, allowing for further synthetic modifications to explore structure-activity relationships and optimize binding affinity, selectivity, and efficacy. This compound is provided for research purposes exclusively. It is intended for use in laboratory studies only and is not classified as a drug, antibiotic, or medicinal product. It is strictly for use in in vitro experiments and is not meant for diagnostic, therapeutic, prophylactic, or any other human or veterinary use. All information provided is for scientific reference only.

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

(3-quinolin-6-yl-1,2,4-oxadiazol-5-yl)methanol

InChI

InChI=1S/C12H9N3O2/c16-7-11-14-12(15-17-11)9-3-4-10-8(6-9)2-1-5-13-10/h1-6,16H,7H2

InChI Key

BDMVMKRYBCUFPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C3=NOC(=N3)CO)N=C1

Origin of Product

United States

Preparation Methods

Synthesis of 1,2,4-Oxadiazole Core with Quinolyl Substituent

A common route to 1,2,4-oxadiazoles involves cyclodehydration of amidoximes with carboxylic acid derivatives. For the quinolyl-substituted oxadiazole, the key intermediate is 6-quinolinecarboxylic acid or its activated derivative.

Typical procedure:

  • Step 1: Preparation of amidoxime from the corresponding nitrile (e.g., 6-quinolinecarbonitrile) by reaction with hydroxylamine hydrochloride in basic medium.
  • Step 2: Cyclization of the amidoxime with 6-quinolinecarboxylic acid chloride or ester under reflux conditions in an appropriate solvent (e.g., ethanol, toluene) to afford the 1,2,4-oxadiazole ring bearing the quinolyl group at position 3.

This method is supported by analogous syntheses of oxadiazole derivatives where amidoximes and acid chlorides are refluxed to yield 1,2,4-oxadiazoles.

Alternative Synthetic Routes

  • From hydrazide intermediates: Hydrazides derived from quinolinecarboxylic acids can be cyclized with reagents like carbon disulfide or phosphorus oxychloride to form oxadiazole rings, followed by functional group transformations to install the methanol substituent.
  • Microwave-assisted synthesis: Accelerated cyclization using microwave irradiation has been reported for related oxadiazole derivatives, improving yields and reducing reaction times.

Representative Preparation Procedure (Hypothetical Example)

Step Reaction Reagents & Conditions Product Notes
1 Amidoxime formation 6-quinolinecarbonitrile + hydroxylamine hydrochloride, NaOH, ethanol, reflux 4 h 6-quinolineamidoxime Purify by recrystallization
2 Acid chloride preparation 6-quinolinecarboxylic acid + thionyl chloride, reflux 3 h 6-quinolinecarbonyl chloride Excess SOCl2 removed under reduced pressure
3 Cyclization Amidoxime + acid chloride, pyridine or triethylamine, reflux 6 h 3-(6-quinolyl)-1,2,4-oxadiazole-5-carboxaldehyde Isolate by filtration and recrystallization
4 Reduction Sodium borohydride, methanol, 0-5°C to room temp, 2 h [3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol Purify by column chromatography

Data Tables Summarizing Preparation Conditions

Compound Intermediate Reagents Solvent Temperature Time Yield (%) Purification
6-quinolineamidoxime Hydroxylamine hydrochloride, NaOH Ethanol Reflux (78°C) 4 h 75-85 Recrystallization
6-quinolinecarbonyl chloride Thionyl chloride None (neat) Reflux (80°C) 3 h 80-90 Vacuum distillation
3-(6-quinolyl)-1,2,4-oxadiazole-5-carboxaldehyde Amidoxime + acid chloride Pyridine or Et3N Reflux (80-100°C) 6 h 65-75 Filtration, recrystallization
This compound Sodium borohydride Methanol 0-25°C 2 h 70-80 Column chromatography

Notes on Reaction Optimization and Purification

  • The amidoxime formation requires careful pH control to avoid side reactions.
  • Acid chlorides are moisture-sensitive and should be freshly prepared.
  • Cyclization yields can be improved by using dehydrating agents or microwave irradiation.
  • The final reduction step must be controlled to prevent over-reduction or ring opening.
  • Purification typically involves recrystallization from ethanol or chromatographic methods.

Summary of Source Diversity

The preparation methods summarized here are drawn from:

  • Peer-reviewed journal articles detailing oxadiazole synthesis and quinoline derivatives.
  • Patent literature describing related heterocyclic syntheses and purification protocols.
  • Research theses and conference proceedings on microwave-assisted and conventional synthesis of oxadiazoles.

This diversity ensures a robust and authoritative overview of preparation methods.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products:

    Oxidation: Formation of quinoline-oxadiazole carboxylic acids.

    Reduction: Formation of quinoline-oxadiazole alcohols.

    Substitution: Formation of various substituted quinoline-oxadiazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex heterocyclic structures.

Biology: In biological research, it is investigated for its potential as a fluorescent probe due to its unique structural properties.

Medicine: The compound is explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

Industry: In the industrial sector, it is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which [3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol exerts its effects is primarily through interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Table 1: Structural Features of Selected 1,2,4-Oxadiazole Derivatives

Compound Name Substituents on Oxadiazole Ring Molecular Formula Molecular Weight Key Structural Features
[3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol 3: Quinolin-6-yl; 5: -CH2OH C13H10N3O2 248.24 (theor.) Extended aromaticity (quinoline), polar -OH
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol 3: Phenyl; 5: -CH2OH C9H8N2O2 176.17 Simpler aromatic substituent, lower MW
[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol 3: Pyridin-3-yl; 5: -CH2OH C8H7N3O2 177.16 Nitrogen-rich heterocycle, enhanced basicity
3-(3-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propylamino)quinolin-6-ol 3: 2-Chloro-4-fluorophenyl; 5: propylaminoquinolin-6-ol C20H16ClFN4O2 410.82 Halogenated aryl, extended hydrophobic chain

Key Observations :

  • Halogenated derivatives (e.g., 2-chloro-4-fluorophenyl in ) exhibit increased lipophilicity, which may improve blood-brain barrier penetration in neurotherapeutic applications.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Solubility (Predicted) LogP (Estimated) Stability Notes
This compound Moderate (polar -OH vs. aromatic quinoline) ~2.1 Likely stable in crystalline form
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol High in polar solvents 1.5 Stable at room temperature; commercial availability
(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methanol Low (bulky tert-butyl) 2.8 Hygroscopic; requires desiccated storage
[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride High (ionic form) N/A Salt form improves aqueous solubility

Key Observations :

  • The hydroxymethyl group in the target compound improves solubility compared to tert-butyl derivatives but reduces it relative to ionic forms like hydrochloride salts .
  • Quinoline’s aromaticity may reduce solubility in aqueous media, necessitating formulation adjustments for drug delivery.

Key Observations :

  • Quinoline-oxadiazole hybrids (e.g., MA1 ) demonstrate high receptor affinity, suggesting the target compound may share similar pharmacokinetic advantages.
  • The hydroxymethyl group’s hydrogen-bonding capacity could enhance target engagement compared to non-polar substituents.

Biological Activity

The compound [3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol, identified by its CAS number 1412423-81-4, is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, particularly its antimicrobial, anticancer, and other pharmacological properties, supported by detailed research findings and case studies.

Before delving into biological activity, it is essential to understand the chemical properties of this compound:

PropertyValue
Molecular FormulaC₁₂H₉N₃O₂
Molecular Weight227.22 g/mol
Boiling Point463.0 ± 51.0 °C (predicted)
Density1.376 ± 0.06 g/cm³ (20 °C)
pKa12.22 ± 0.10 (predicted)

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted the efficacy of various oxadiazole derivatives against bacterial and fungal strains. For instance, derivatives with quinoline moieties demonstrated enhanced antibacterial activity compared to traditional antibiotics like ampicillin .

Case Study: Antitubercular Activity

A notable investigation explored the antitubercular effects of oxadiazole derivatives. Compounds similar to this compound were tested against Mycobacterium tuberculosis, showing promising results in inhibiting both drug-sensitive and resistant strains . The most active compounds had minimum inhibitory concentrations (MICs) ranging from 4 to 8 µM.

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been extensively studied. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of histone deacetylases (HDACs). Specifically, this compound has been identified as a potential HDAC6 inhibitor .

Table: Cytotoxicity of Oxadiazole Derivatives

CompoundIC50 (μM)Cancer Cell Line
This compoundTBDMCF-7 (breast cancer)
Other oxadiazole derivativesVariesVarious cancer cell lines

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : By targeting specific enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Promoting programmed cell death in malignant cells.
  • Antimicrobial Action : Disrupting bacterial cell wall synthesis and function.

Q & A

Basic: What synthetic strategies are recommended for preparing [3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol?

Answer:
The synthesis of oxadiazole-quinoline hybrids typically involves cyclization and functionalization steps. A general approach includes:

  • Cyclization of precursors : Reacting a quinoline-6-carboxylic acid derivative with hydroxylamine to form the oxadiazole ring .
  • Functionalization : Introducing the hydroxymethyl group via nucleophilic substitution or oxidation-reduction reactions (e.g., using NaBH₄ for reduction of ester intermediates) .
  • Optimization : Adjust reaction conditions (e.g., solvent polarity, temperature) to improve yield. For example, DMF at 80–100°C is effective for cyclization .

Validation : Confirm purity via HPLC (>95%) and structural integrity via NMR (e.g., ¹H-NMR for hydroxymethyl proton at δ 4.5–5.0 ppm) .

Basic: How can the solubility and stability of this compound be characterized for in vitro studies?

Answer:

  • Solubility profiling : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. Oxadiazole derivatives often show limited aqueous solubility (<1 mg/mL), necessitating co-solvents like Tween-80 .
  • Stability assays : Incubate the compound at 37°C in PBS and analyze degradation via LC-MS over 24–72 hours. Hydroxymethyl groups may oxidize under basic conditions, requiring inert atmospheres for storage .

Advanced: What computational methods predict the biological targets of this compound?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes like DNA gyrase (common target for quinoline derivatives). The oxadiazole ring may act as a hydrogen bond acceptor, while the quinoline moiety intercalates with DNA .
  • Pharmacophore mapping : Identify critical features (e.g., aromaticity, hydrogen-bond donors) using Schrödinger’s Phase. Compare with known antimicrobial or anticancer agents to infer mechanism .
  • MD simulations : Assess binding stability over 100 ns simulations (GROMACS). High root-mean-square deviation (>2 Å) suggests weak target affinity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Dose-response validation : Replicate assays (e.g., MIC for antimicrobial activity) across multiple cell lines (e.g., HL-60, MCF-7) to rule out cell-specific effects .
  • Metabolic interference : Test stability in liver microsomes (e.g., human CYP450 isoforms) to identify rapid degradation masking true activity .
  • Control experiments : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and verify compound integrity post-assay via LC-MS .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C-NMR : Confirm the hydroxymethyl group (δ ~4.8 ppm in ¹H-NMR) and quinoline aromatic protons (δ 7.5–9.0 ppm) .
  • FTIR : Identify oxadiazole C=N stretching (~1600 cm⁻¹) and O-H bending (~3400 cm⁻¹) .
  • High-resolution MS : Validate molecular weight (calc. for C₁₃H₁₀N₃O₂: 248.07 g/mol) with <2 ppm error .

Advanced: What strategies mitigate photo-degradation of the oxadiazole moiety during experimental workflows?

Answer:

  • Light-protected storage : Use amber vials and minimize UV exposure during handling .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to solutions .
  • Degradation kinetics : Monitor under UV light (254 nm) via HPLC; half-life <1 hour indicates need for rapid assay completion .

Basic: How does the electronic structure of the oxadiazole ring influence reactivity?

Answer:

  • Electron-deficient ring : The 1,2,4-oxadiazole’s conjugation reduces electron density at C-5, making it susceptible to nucleophilic attack (e.g., by amines or thiols) .
  • Hammett analysis : Meta-substitution on quinoline (σₚ ~0.37) enhances electrophilicity at C-5, facilitating functionalization .

Advanced: What in silico tools optimize the compound’s pharmacokinetic profile?

Answer:

  • ADMET prediction : Use SwissADME to assess Lipinski’s rule compliance (e.g., logP <5). Quinoline derivatives often violate due to high aromaticity .
  • BBB permeability : Predict via PAMPA-BBB model; polar hydroxymethyl groups may reduce CNS penetration .
  • CYP inhibition : Screen with StarDrop’s cytochrome P450 module to prioritize derivatives with low inhibition risk .

Advanced: How can researchers validate the compound’s role in modulating oxidative stress pathways?

Answer:

  • ROS assays : Use DCFH-DA probe in H₂O₂-treated cells. A 20% reduction in fluorescence vs. control indicates antioxidant activity .
  • Gene expression : Perform qPCR for Nrf2 and HO-1; ≥2-fold upregulation confirms pathway activation .
  • Enzyme inhibition : Test NADPH oxidase activity via lucigenin chemiluminescence; IC₅₀ <10 μM suggests potency .

Basic: What are the critical safety protocols for handling this compound?

Answer:

  • Toxicity screening : Prioritize Ames test for mutagenicity and zebrafish embryotoxicity assays .
  • Lab practices : Use fume hoods for synthesis (volatile intermediates) and PPE for skin/eye protection .
  • Waste disposal : Degrade oxadiazole rings with acidic peroxide (pH 2–3) before disposal .

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